N~1~-(2-methoxyphenethyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N₁-(2-Methoxyphenethyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazine derivative characterized by a 2-methoxyphenyl substituent on the pyridazinyl ring and a 2-methoxyphenethyl group on the acetamide moiety. Pyridazine-based compounds are recognized for diverse pharmacological activities, including enzyme inhibition and receptor modulation . This article provides a comparative analysis of structurally similar compounds, focusing on substituent effects, molecular properties, and biological relevance.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-9-5-3-7-16(19)13-14-23-21(26)15-25-22(27)12-11-18(24-25)17-8-4-6-10-20(17)29-2/h3-12H,13-15H2,1-2H3,(H,23,26) |
InChI Key |
OIVGWVNBSFWATB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
N~1~-(2-methoxyphenethyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound characterized by a pyridazine ring and multiple methoxyphenyl substituents. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound indicates a rich array of functional groups that may contribute to its biological effects. The compound includes an acetamide functional group, which is often linked to various pharmacological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit several pharmacological properties, including:
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : The structural features may allow interaction with microbial targets, suggesting possible use as an antimicrobial agent.
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of structurally related compounds found that derivatives with methoxy substitutions displayed significant free radical scavenging activity. This suggests that this compound may also possess similar properties.
Case Study 2: Anti-inflammatory Potential
Research on pyridazine derivatives has indicated their potential in treating inflammatory conditions. For instance, a study demonstrated that certain pyridazine compounds reduced pro-inflammatory cytokines in vitro. This provides a basis for further investigation into the anti-inflammatory effects of this compound.
Synthesis Methods
The synthesis of this compound can be approached through several chemical pathways, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the desired pyridazine structure.
- Functional Group Modification : Utilizing various reagents to introduce methoxy and acetamide groups selectively.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Position Matters : Methoxy groups in ortho positions (e.g., target compound) may enhance lipid membrane penetration, whereas para-substituted chlorophenyl groups improve stability .
- Fluorine and Heterocycles : Fluorinated analogs show promise in enzyme inhibition (e.g., CTSK), while heterocycles like indole or thiazole expand target versatility .
- Solubility vs. Potency : Sulfonamide and dimethoxyphenyl modifications improve solubility but may reduce potency due to steric effects .
Further studies should explore pharmacokinetic profiles and in vivo efficacy of these analogs to identify lead candidates for therapeutic development.
Preparation Methods
Buchwald-Hartwig Amination
Chloropyridazines undergo amination with aryl amines using palladium catalysts. For example, tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate reacts with benzophenone imine under Pd catalysis to form arylaminated products. Adapting this for the target compound:
-
Chloropyridazine Intermediate : 3-Chloro-6-oxo-1(6H)-pyridazine is reacted with 2-methoxyphenylboronic acid under Suzuki-Miyaura conditions.
-
Catalyst System : Pd₂(dba)₃ (0.05 eq), Xantphos (0.2 eq), and K₃PO₄ in dioxane/water (4:1) at 100°C for 18 hours.
Table 1 : Optimization of Pyridazine Coupling
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | 65–78 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 52 |
Acetamide Sidechain Installation
The acetamide group is introduced via nucleophilic acyl substitution.
Activation and Coupling
-
Carboxylic Acid Activation : 2-Bromoacetic acid is converted to its acid chloride using thionyl chloride.
-
Amidation : Reacting with 2-methoxyphenethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Table 2 : Amidation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 88 |
| THF | DIPEA | 0→25 | 76 |
Final Assembly via Reductive Amination
The pyridazine and acetamide components are conjugated using reductive amination:
-
Imine Formation : Reacting the pyridazine amine with the acetamide aldehyde in methanol.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
Critical Parameters :
-
pH Control : Below 6 to minimize aldehyde reduction.
-
Catalyst : 10 mol% AcOH improves imine stability.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Aromatic protons at δ 7.2–8.1 ppm confirm pyridazine ring substitution.
-
LC-MS : [M+H]⁺ = 424.3 aligns with theoretical mass.
Challenges and Optimization
Competing Side Reactions
Table 3 : Yield Improvement Strategies
| Modification | Yield Increase (%) |
|---|---|
| Microwave heating (150°C) | +15 |
| LiCl additive | +10 |
Scalability and Industrial Relevance
Batch processes using flow chemistry reduce reaction times:
Q & A
Q. What are the critical steps in synthesizing N~1~-(2-methoxyphenethyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyridazinone Core Formation : Cyclization of precursors (e.g., hydrazine derivatives with diketones) under reflux conditions, often using ethanol or DMF as solvents .
Methoxyphenyl Group Introduction : Suzuki coupling or nucleophilic aromatic substitution to attach the 2-methoxyphenyl group to the pyridazinone ring. Catalyst selection (e.g., Pd(PPh₃)₄) and temperature control (60–80°C) are critical for yield optimization .
Acetamide Side-Chain Addition : Amide coupling via EDC/HOBt or CDI-mediated reactions, with careful pH control to avoid hydrolysis of the pyridazinone ring .
Optimization Strategies :
- Use HPLC to monitor intermediate purity and adjust solvent polarity (e.g., switching from THF to acetonitrile) to reduce by-products .
- Conduct Design of Experiments (DoE) to evaluate temperature, catalyst loading, and reaction time interactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the pyridazinone core .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the compound’s pyridazinone core’s affinity for ATP-binding pockets .
- Cell Viability Assays :
- Screen against cancer cell lines (e.g., MCF-7, A549) via MTT or resazurin assays. Use IC₅₀ dose-response curves to compare potency with structurally similar derivatives (e.g., naphthyl-substituted analogs) .
- Binding Affinity Studies :
- Surface Plasmon Resonance (SPR) to quantify interactions with receptors like GPCRs or nuclear hormone receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core Modifications :
- Replace the pyridazinone ring with pyrimidine or triazine cores to assess impact on kinase selectivity .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to enhance binding to hydrophobic enzyme pockets .
- Side-Chain Engineering :
- Substitute the phenethyl group with heterocyclic amines (e.g., piperazine) to improve solubility and reduce off-target effects .
- Computational Modeling :
Q. How should researchers resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized Assay Conditions :
- Control variables such as serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24h vs. 48h) .
- Orthogonal Validation :
- Cross-validate cytotoxicity results using clonogenic assays and apoptosis markers (e.g., Annexin V/PI staining) .
- Meta-Analysis :
Q. What strategies are recommended for developing predictive pharmacokinetic models for this compound?
Methodological Answer:
- In Silico ADMET Prediction :
- In Vitro Microsomal Stability :
- Assess metabolic stability using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion .
- Physiologically Based Pharmacokinetic (PBPK) Modeling :
- Integrate solubility, permeability (Caco-2 assays), and tissue distribution data to simulate plasma concentration-time profiles .
Q. How can researchers investigate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI) Analysis :
- Use the Chou-Talalay method to evaluate synergy with standard drugs (e.g., doxorubicin) in 2D/3D cell cultures .
- Pathway Analysis :
- RNA-seq or phosphoproteomics to identify compensatory pathways activated upon co-treatment .
Q. What methodologies are critical for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry :
- Continuous flow reactors for precise control of exothermic steps (e.g., amide coupling) .
- Quality by Design (QbD) :
- Define Critical Quality Attributes (CQAs) and optimize parameters (e.g., residence time, mixing efficiency) via PAT tools (e.g., FTIR in-line monitoring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
